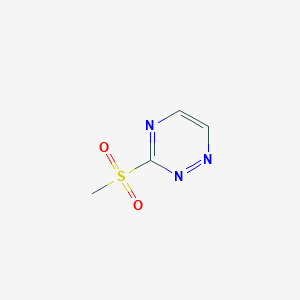

3-(methylsulfonyl)-1,2,4-Triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-10(8,9)4-5-2-3-6-7-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRVNFNJYHDNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543399 | |

| Record name | 3-(Methanesulfonyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105783-77-5 | |

| Record name | 3-(Methanesulfonyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Reaction Mechanisms of 3 Methylsulfonyl 1,2,4 Triazine

Nucleophilic Displacement Chemistry of the Methylsulfonyl Group

The methylsulfonyl group is an excellent leaving group, making the C-3 position of the triazine ring highly susceptible to attack by various nucleophiles. This reactivity is central to the functionalization of the 1,2,4-triazine (B1199460) scaffold.

The reaction of 1,2,4-triazine derivatives with carbon-based nucleophiles, particularly organometallic reagents, provides a direct route for C-C bond formation. While specific studies on the reaction of 3-(methylsulfonyl)-1,2,4-triazine with lithium ynamides are not extensively detailed in the literature, the reactivity of related 1,2,4-triazine systems with other organolithium reagents offers significant insight.

For instance, studies on π-electron rich 1,2,4-triazines, such as 3,5-bis(trimethylsilyloxy)-1,2,4-triazine, have shown that reactions with organolithium reagents like butyllithium (B86547) and phenyllithium (B1222949) can proceed. rsc.org In these cases, a competition between addition to the ring and substitution at a leaving group position is observed. rsc.org With phenyllithium, for example, substitution at the C-5 position occurs alongside addition across the N(1)–C(6) bond. rsc.org The regioselectivity of these reactions is highly dependent on temperature and the specific substituents on the triazine ring. rsc.org Given the strong activating and leaving group properties of the methylsulfonyl group, it is anticipated that 3-(methylsulfonyl)-1,2,4-triazine would readily undergo substitution with a range of carbanionic nucleophiles, including lithium ynamides, at the C-3 position.

The displacement of the methylsulfonyl group by heteroatom nucleophiles is a well-established and synthetically useful transformation. The high electrophilicity of the C-3 position facilitates reactions with oxygen, nitrogen, and sulfur nucleophiles.

Reactions with nitrogen-based nucleophiles are particularly common. For example, pyrazolo[4,3-e] rsc.orgCurrent time information in Bangalore, IN.acs.orgtriazine derivatives bearing a methylsulfonyl group at the 5-position (analogous to the 3-position in the parent triazine) readily undergo nucleophilic substitution with amines and sodium azide (B81097). nih.govnih.gov In one study, a chlorosulfonyl derivative was first reacted with various amines to form sulfonamides, and the resulting methylsulfonyl group on the triazine ring was subsequently displaced by sodium azide to form a fused tetrazole ring system. nih.gov This highlights the exceptional leaving group ability of the methylsulfonyl moiety.

Another key example is the reaction with hydrazine (B178648). This reaction is crucial for building more complex heterocyclic frameworks. The resulting hydrazinyl-triazines are versatile intermediates for synthesizing fused ring systems like pyrazolo[4,3-e] rsc.orgCurrent time information in Bangalore, IN.acs.orgtriazines or rsc.orgCurrent time information in Bangalore, IN.acs.orgtriazino[5,6-d] Current time information in Bangalore, IN.acs.orgwikipedia.orgtriazines. mdpi.com

Table 1: Examples of Nucleophilic Substitution on Methylsulfonyl-Substituted Triazine Systems

| Triazine Substrate | Nucleophile | Product Type | Reference(s) |

| Pyrazolo[4,3-e] rsc.orgCurrent time information in Bangalore, IN.acs.orgtriazine-sulfonamide | Sodium Azide (NaN₃) | Pyrazolo[4,3-e]tetrazolo[1,5-b] rsc.orgCurrent time information in Bangalore, IN.acs.orgtriazine | nih.gov |

| Pyrazolo[4,3-e] rsc.orgCurrent time information in Bangalore, IN.acs.orgtriazine-sulfonamide | Various Amines | Amine-substituted pyrazolo-triazines | nih.govnih.gov |

| 2-aryl-5-phenylhydrazono-2,5-dihydro- rsc.orgCurrent time information in Bangalore, IN.acs.org-triazine-6-carbonitriles | Hydroxylamine | rsc.orgCurrent time information in Bangalore, IN.acs.orgtriazino[5,6-d] Current time information in Bangalore, IN.acs.orgwikipedia.orgtriazines | mdpi.com |

The displacement of the methylsulfonyl group from the 1,2,4-triazine ring proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. Due to the electron-deficient nature of the triazine ring, this process is significantly more facile than on typical benzene (B151609) systems. The generally accepted mechanism is a two-step addition-elimination pathway.

Addition Step: The nucleophile attacks the electrophilic carbon atom (C-3), which bears the methylsulfonyl leaving group. This attack breaks the aromaticity of the ring and forms a high-energy, tetrahedral intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the triazine ring. The presence of the strongly electron-withdrawing sulfonyl group further stabilizes this anionic intermediate, lowering the activation energy for its formation.

Elimination Step: The aromaticity of the ring is restored in the second step, which involves the expulsion of the leaving group—in this case, the methylsulfinate anion (CH₃SO₂⁻). This step is typically fast due to the excellent stability of the methylsulfinate anion.

The reactivity of triazines in SₙAr reactions is influenced by the nature of the nucleophile and the substituents on the ring. For related systems like 2,4,6-trichloro-1,3,5-triazine, sequential substitutions require progressively higher temperatures, as each added nucleophile increases the electron density of the ring, making it less reactive towards subsequent attacks. researchgate.net

While the stepwise addition-elimination mechanism is widely accepted, recent studies on related electron-deficient heterocycles, such as 1,2,3-triazines, suggest that a concerted SₙAr mechanism may also be operative. acs.org In a concerted process, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously through a single transition state, avoiding the formation of a discrete Meisenheimer intermediate. The exact mechanism—stepwise or concerted—can depend on the specific reactants, leaving group, and reaction conditions.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The electron-deficient 1,2,4-triazine ring system is an excellent diene component for inverse-electron-demand Diels-Alder (IEDDA) reactions. This reactivity provides a powerful tool for the synthesis of other heterocyclic systems, such as pyridines and other fused heterocycles.

In an IEDDA reaction, the typical electronic roles of the diene and dienophile are reversed. The reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org The 1,2,4-triazine ring acts as the 4π electron-poor component. The reactivity of the triazine in these cycloadditions is governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Electron-withdrawing substituents, such as the methylsulfonyl group, lower the energy of the triazine's LUMO, which leads to a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (e.g., enamines, vinyl ethers, ynamines). units.itnih.gov This smaller energy gap results in a stronger orbital interaction and a faster reaction rate.

Therefore, 3-(methylsulfonyl)-1,2,4-triazine is a highly activated diene for IEDDA reactions. It readily reacts with electron-rich alkenes like enamines to form an initial [4+2] cycloadduct. acs.org This intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, expelling a molecule of nitrogen (N₂) to form a dihydropyridine (B1217469) intermediate. Subsequent elimination of methylsulfinic acid (CH₃SO₂H) from this intermediate leads to the formation of a substituted pyridine (B92270) ring, which is the final aromatic product. This sequence provides a highly efficient method for constructing substituted pyridine and related heterocyclic scaffolds from simple precursors. sigmaaldrich.com

The IEDDA reaction of 1,2,4-triazines can also be performed in an intramolecular fashion to construct fused heterocyclic systems. In this strategy, the dienophile is tethered to the triazine ring via a flexible linker. Upon heating or catalysis, the tethered dienophile reacts with the triazine core, leading to the formation of a bicyclic or polycyclic ring system after the characteristic loss of N₂ and subsequent aromatization.

This approach is a powerful method for synthesizing complex, nitrogen-containing fused heterocycles. mdpi.com For example, by tethering an imidazole (B134444) ring (acting as the dienophile component) to the C-3 position of a 1,2,4-triazine via a linker, one can synthesize 1,2,3,4-tetrahydro-1,5-naphthyridines in excellent yields. The length of the tether can be varied to produce different ring sizes in the final fused product.

This intramolecular cycloaddition strategy has been applied to create a wide variety of fused systems. sci-hub.se The reaction's efficiency and predictability make it a valuable tool in medicinal chemistry and materials science for accessing novel molecular architectures. The use of highly activated triazines, such as those bearing a methylsulfonyl group, can facilitate these intramolecular cyclizations under milder conditions, further enhancing the synthetic utility of this methodology. mdpi.comnih.gov

Cycloaddition-Retro Diels-Alder (CRDA) Processes

In the context of 3-(methylsulfonyl)-1,2,4-triazine, the CRDA process is initiated by the [4+2] cycloaddition with a dienophile. For instance, in the reaction with an alkyne, the initial cycloadduct is a bicyclic species containing a dihydropyridine ring and a nitrogen bridge. This intermediate is typically unstable and readily undergoes a retro-Diels-Alder reaction, driven by the formation of the highly stable dinitrogen molecule and an aromatic pyridine ring.

The general mechanism can be illustrated as follows:

Cycloaddition: 3-(methylsulfonyl)-1,2,4-triazine reacts with a dienophile (e.g., an alkyne) in a concerted [4+2] cycloaddition to form a bicyclic adduct.

Retro-Diels-Alder: The bicyclic adduct eliminates a molecule of dinitrogen (N₂) via a retro-Diels-Alder reaction to give the final substituted pyridine product.

This CRDA sequence is a powerful synthetic tool for the construction of substituted pyridine rings, which are important structural motifs in many biologically active compounds and functional materials. The predictability and high efficiency of this process make it a valuable transformation in synthetic organic chemistry.

Intramolecular Cyclization and Annulation Reactions

The reactive nature of the 3-(methylsulfonyl)-1,2,4-triazine core also allows for its use in the synthesis of fused heterocyclic systems through intramolecular cyclization and annulation reactions.

Fused imidazo[4,5-e]-1,2,4-triazine systems, which are analogues of purines, are of significant interest due to their potential biological activities. clockss.org The synthesis of these fused systems can be achieved starting from appropriately substituted 3-(methylsulfonyl)-1,2,4-triazine derivatives. A key precursor for this transformation is 5,6-diamino-3-(methylsulfonyl)-as-triazine 1-oxide, which can be prepared from a derivative of 3-(methylsulfonyl)-1,2,4-triazine. clockss.org

The formation of the fused imidazole ring is typically accomplished through the reaction of the 5,6-diamino-1,2,4-triazine with a one-carbon building block, such as triethyl orthoformate, in an acidic medium. clockss.org The reaction proceeds via a condensation mechanism, where the orthoformate reacts with the two amino groups to form the imidazole ring fused to the triazine core.

Table 3: Synthesis of a Fused Imidazo[4,5-e]-1,2,4-Triazine System

| Starting Material | Reagent | Product |

| 5,6-Diamino-3-(methylsulfonyl)-as-triazine 1-oxide | Triethyl orthoformate (TEOF) | 3-(Methylsulfonyl)imidazo[4,5-e]-as-triazine 1-oxide |

The mechanism involves the initial formation of an ethoxymethyleneamino intermediate with one of the amino groups, followed by intramolecular cyclization via nucleophilic attack of the second amino group and subsequent elimination of ethanol (B145695) to yield the aromatic fused imidazole ring. clockss.org

Functionalization of the 1,2,4-triazine ring can also be achieved through nucleophilic substitution of the methylsulfonyl group, followed by further transformations. One such pathway involves the displacement of the methylsulfonyl group with hydrazine, followed by an oxidative dehydrazination step.

Starting with 5,6-diamino-3-(methylsulfonyl)-as-triazine 1-oxide, the methylsulfonyl group can be displaced by hydrazine to yield 5,6-diamino-3-hydrazino-as-triazine 1-oxide. clockss.org This hydrazino derivative can then be subjected to oxidation, for example with mercuric oxide (HgO), to effect a dehydrazination, resulting in the formation of 5,6-diamino-as-triazine 1-oxide. clockss.org This process provides a route to 1,2,4-triazines that are unsubstituted at the 3-position, which can be valuable for further synthetic elaborations.

Nucleophilic Substitution: R-SO₂Me + N₂H₄ → R-NHNH₂ + MeSO₂H

Oxidative Dehydrazination: R-NHNH₂ + [O] → R-H + N₂ + H₂O

This two-step sequence represents a formal reduction of the C3 position of the triazine ring, expanding the range of accessible substitution patterns.

Functionalization through Stable σH-Adduct Formation and Subsequent Aromatization

The high electron deficiency of the 1,2,4-triazine ring, further enhanced by the 3-methylsulfonyl group, makes the carbon atoms of the ring, particularly C5 and C6, susceptible to nucleophilic attack. This can lead to the formation of stable Meisenheimer-type intermediates, also known as σH-adducts. Subsequent aromatization of these adducts provides a pathway for the functionalization of the triazine ring.

The reaction is initiated by the attack of a nucleophile at an unsubstituted carbon position of the triazine ring (e.g., C5). This forms a tetrahedral, anionic intermediate (the σH-adduct), where the negative charge is delocalized over the electron-withdrawing groups and the ring nitrogen atoms. This intermediate can be relatively stable. Aromatization is then achieved through the loss of a hydride ion (H⁻), which typically requires the presence of an oxidizing agent to act as a hydride acceptor.

Table 4: Hypothetical Functionalization via σH-Adduct Formation

| Nucleophile | Intermediate σH-Adduct | Oxidizing Agent | Product |

| Cyanide (CN⁻) | Anionic adduct at C5 | e.g., KMnO₄, DDQ | 5-Cyano-3-(methylsulfonyl)-1,2,4-triazine |

| Methoxide (MeO⁻) | Anionic adduct at C5 | e.g., KMnO₄, DDQ | 5-Methoxy-3-(methylsulfonyl)-1,2,4-triazine |

| Aniline | Anionic adduct at C5 | e.g., KMnO₄, DDQ | 5-Anilino-3-(methylsulfonyl)-1,2,4-triazine |

This two-stage process of nucleophilic addition followed by oxidation is a powerful method for the C-H functionalization of electron-poor heterocycles like 3-(methylsulfonyl)-1,2,4-triazine, allowing for the introduction of a wide variety of substituents onto the triazine core.

Metal-Catalyzed Cross-Coupling Strategies Employing Triazine Derivatives (e.g., Palladium-Catalyzed Reactions)

The functionalization of heterocyclic cores is a cornerstone of modern medicinal chemistry and materials science. Among the various synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as exceptionally powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile and efficient pathway to modify complex molecules under relatively mild conditions. libretexts.orgfishersci.co.uk For electron-deficient heterocyclic systems like 1,2,4-triazines, such strategies are invaluable for introducing a diverse array of substituents, thereby modulating their physicochemical and biological properties.

The compound 3-(methylsulfonyl)-1,2,4-triazine is a particularly interesting substrate for these transformations. The methylsulfonyl group (-SO2Me) is a potent electron-withdrawing group, which activates the triazine ring for nucleophilic substitution. More importantly, it can serve as an effective leaving group in metal-catalyzed cross-coupling reactions, analogous to the more commonly used halides (e.g., -Br, -Cl) or triflates (-OTf). libretexts.orgwikipedia.org The versatility of the palladium-catalyzed approach allows for the coupling of this triazine core with a wide range of organometallic reagents, including boronic acids (Suzuki-Miyaura coupling), organostannanes (Stille coupling), and terminal alkynes (Sonogashira coupling). libretexts.orgwikipedia.orgwikipedia.org

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of the boronic acid coupling partners. fishersci.co.ukorganic-chemistry.org While specific studies on 3-(methylsulfonyl)-1,2,4-triazine are not extensively documented in readily available literature, the principles can be effectively demonstrated by examining analogous systems. For instance, the palladium-catalyzed cross-coupling of 5-bromo-1,2,3-triazine (B172147) with various (hetero)arylboronic acids has been successfully developed, showcasing the feasibility of such transformations on electron-deficient triazine rings. uzh.ch

An efficient protocol often involves a palladium catalyst, such as Pd(dppf)Cl2, and a base in a suitable solvent. uzh.ch The reaction conditions are optimized to achieve high yields across a range of substrates. The choice of ligand, base, and solvent is critical for the success of the coupling, especially with electron-deficient heterocycles.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-1,2,3-triazine with Various Boronic Acids uzh.ch

| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-(tert-butyl)phenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 80 | 30 min | 81 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂-CF₃ | Ag₂CO₃ | MeCN | 80 | 2 h | 97 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂-CF₃ | Ag₂CO₃ | MeCN | 80 | 2 h | 84 |

| 4 | (1-(tert-butoxycarbonyl)-1H-indol-5-yl)boronic acid | Pd(dppf)Cl₂-CF₃ | Ag₂CO₃ | MeCN | 80 | 2 h | 75 |

| 5 | 4-Formylphenylboronic acid | Pd(dppf)Cl₂-CF₃ | Ag₂CO₃ | MeCN | 80 | 2 h | 58 |

This table is illustrative of conditions used for cross-coupling on a triazine core and is based on data for 5-bromo-1,2,3-triazine. uzh.ch

Advanced Reaction Mechanisms

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceeds through a catalytic cycle involving three key steps. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the electrophile, in this case, the triazine derivative, to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-leaving group bond (e.g., C-SO2Me or C-Br) and the formation of a new palladium(II) intermediate. The palladium center is formally oxidized from the 0 to the +2 state. libretexts.orglibretexts.org

Transmetalation: The subsequent step is transmetalation, where the organic group from the organometallic reagent (e.g., the aryl group from the boronic acid) is transferred to the palladium(II) complex, displacing the leaving group. In Suzuki couplings, this step is typically facilitated by a base, which activates the organoboron compound. organic-chemistry.org

Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) center couple to form the new C-C bond, yielding the final product. The palladium catalyst is simultaneously reduced back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.orglibretexts.org

The efficiency of each step is highly dependent on the nature of the substrates, the palladium catalyst, the ligands coordinated to the metal, the base, and the solvent system employed. For electron-deficient heterocycles like 3-(methylsulfonyl)-1,2,4-triazine, the oxidative addition step is generally facile. However, careful optimization of the transmetalation and reductive elimination steps is crucial to prevent side reactions and catalyst deactivation.

Other palladium-catalyzed strategies like the Stille coupling (using organostannanes) and Sonogashira coupling (using terminal alkynes) follow similar catalytic cycles and have also been successfully applied to various nitrogen-containing heterocycles, further highlighting the broad utility of these methods for derivatizing the 1,2,4-triazine core. harvard.edulibretexts.orgrsc.org

Applications in Academic and Synthetic Research

Versatile Precursor for Diverse Heterocyclic Frameworks

The structural backbone of 3-(methylsulfonyl)-1,2,4-triazine is frequently employed as a starting point for building more elaborate molecular architectures, particularly other heterocyclic systems.

The electron-deficient 1,2,4-triazine (B1199460) core is an ideal candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions. acs.orgclockss.orgrsc.orgnih.gov In this type of reaction, the triazine acts as the diene component, reacting with an electron-rich dienophile. The methylsulfonyl group enhances the electron deficiency of the triazine ring, increasing its reactivity. acs.org

The reaction of 3-(methylsulfonyl)-1,2,4-triazine with electron-rich alkenes, such as enamines, initiates a [4+2] cycloaddition. acs.org This is followed by a retro-Diels-Alder sequence, which typically involves the expulsion of a molecule of nitrogen (N₂), resulting in the formation of a substituted pyridine (B92270) ring. researchgate.net The versatility of the dienophile partner allows for the creation of a wide range of pyridine derivatives. For example, using cyclic enamines as dienophiles can lead to the synthesis of fused pyridine systems like tetrahydroisoquinolines. acs.orgacs.org This methodology has been used to prepare various functionalized pyridines and their fused analogs, including naphthyridinones, dihydropyrrolopyridines, thienopyridines, thiopyranopyridines, and furo/pyranopyridines.

Detailed research findings on the direct use of 3-(methylsulfonyl)-1,2,4-triazine for the synthesis of pyrazine (B50134) and its fused derivatives are not extensively documented in the reviewed literature. However, general methods for synthesizing pyrazine derivatives often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net Separately, novel acs.orgCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrazine derivatives have been synthesized from 2,3-dichloropyrazine (B116531) as dual c-Met/VEGFR-2 kinase inhibitors. nih.gov

The 3-methylsulfonyl group is often introduced to activate the triazine core for creating fused heterocyclic systems, such as those containing an imidazole (B134444) ring. mdpi.com The synthesis of pyrazolo[4,3-e] acs.orgCurrent time information in Bangalore, IN.nih.govtriazines, a class of naturally occurring and synthetically important molecules, frequently involves a precursor with a methylsulfanyl group that is oxidized to the more reactive methylsulfonyl group. mdpi.comnih.gov This methylsulfonyl group then acts as an excellent leaving group in nucleophilic substitution reactions (SNAr), which is a key step in the functionalization and cyclization process to form the fused pyrazole (B372694) ring. mdpi.com

This strategy has been employed to create a variety of substituted pyrazolo[4,3-e] acs.orgCurrent time information in Bangalore, IN.nih.govtriazine derivatives. mdpi.comresearchgate.net These compounds have shown biological activities, including anticancer properties. mdpi.comresearchgate.net

| Starting Material Derivative | Reaction Type | Resulting Fused System | Significance |

|---|---|---|---|

| 3-Methylsulfanyl-1,2,4-triazine | Oxidation followed by cyclization with hydrazines | Pyrazolo[4,3-e] acs.orgCurrent time information in Bangalore, IN.nih.govtriazines | Core scaffold for bioactive compounds mdpi.comnih.gov |

| 3-Amino-1,2,4-triazine | Cyclization with chloroacetonitrile | Imidazo[3,2-b] acs.orgCurrent time information in Bangalore, IN.nih.govtriazine | Scaffold for potential CDK inhibitors scirp.org |

The reactivity of the 1,2,4-triazine nucleus extends to the formation of even more complex polycyclic systems. scirp.orgnih.govmdpi.com A notable example is the synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgCurrent time information in Bangalore, IN.nih.govtriazine sulfonamides. nih.govresearchgate.nettandfonline.com The synthesis of this tricyclic system begins with an intermediate derived from 3-(methylsulfonyl)-1,2,4-triazine chemistry. nih.gov The pyrazolo[4,3-e] acs.orgCurrent time information in Bangalore, IN.nih.govtriazine core is first constructed, and subsequent reaction of a derivative with sodium azide (B81097) leads to the formation of the fused tetrazole ring, creating a novel and potent heterocyclic system. nih.govtandfonline.com These complex scaffolds have demonstrated significant cytotoxic activity against various cancer cell lines, highlighting their potential in medicinal chemistry. researchgate.netnih.govtandfonline.com

Strategic Building Block for Scaffolds in Medicinal Chemistry Research

The 1,2,4-triazine ring is recognized as a "privileged scaffold" in medicinal chemistry, as it is present in numerous natural and synthetic compounds with a wide range of biological activities. nih.govijpsr.info Derivatives of 3-(methylsulfonyl)-1,2,4-triazine are key intermediates in the synthesis of molecules designed for specific biological targets, including G-protein coupled receptors and various enzymes. nih.govsciencedaily.commdpi.comnih.govfrontiersin.org

The functional group tolerance and versatile reactivity of the 3-(methylsulfonyl)-1,2,4-triazine scaffold allow for its incorporation into complex molecules designed to interact with biological systems.

Receptor Antagonism: Derivatives of 1,2,4-triazine have been investigated as antagonists for various receptors. For instance, the triazine core is a central feature in a class of potent and selective competitive antagonists for the G-protein-coupled receptor 84 (GPR84), which is a target for inflammatory diseases. Extensive structure-activity relationship (SAR) studies have been conducted on these triazine-based compounds to optimize their potency and pharmacokinetic properties.

Enzyme Inhibition: The 1,2,4-triazine framework, often functionalized via the methylsulfonyl intermediate, is a cornerstone for the design of numerous enzyme inhibitors. researchgate.netijpsr.info

Kinase Inhibitors: Novel triazolotriazine analogs, synthesized from 3-(methylsulfonyl)-6-aryl-1,2,4-triazine precursors, have been identified as potent inhibitors of the c-Met kinase receptor, a crucial target in cancer therapy. reading.ac.uk The synthesis involves the displacement of the methylsulfonyl group with hydrazine (B178648), followed by cyclization to form the active triazolotriazine scaffold. reading.ac.uk Some pyrazolo[4,3-e] acs.orgCurrent time information in Bangalore, IN.nih.govtriazine derivatives have also shown inhibitory activity against ABL protein kinase. nih.gov

Tyrosinase and Urease Inhibitors: A series of chiral sulfonamide derivatives based on the pyrazolo[4,3-e] acs.orgCurrent time information in Bangalore, IN.nih.govtriazine skeleton have been synthesized and shown to be potent inhibitors of both tyrosinase and urease. nih.govsemanticscholar.org The synthesis leverages the reactivity of the methylsulfonyl group for substitution to introduce the pharmacologically important sulfonamide moiety. nih.gov

Carbonic Anhydrase (CA) Inhibitors: Sulfonamide-bearing pyrazolo[4,3-e] acs.orgCurrent time information in Bangalore, IN.nih.govtriazines are effective inhibitors of carbonic anhydrases, including the tumor-associated isoforms CA-IX and CA-XII. nih.govresearchgate.netresearchgate.net The ability to inhibit these specific isoforms makes these compounds promising candidates for the development of anticancer agents. tandfonline.com

| Scaffold | Enzyme Target | Key Synthetic Intermediate | Reported Activity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|---|

| Triazolotriazines | c-Met Kinase | 3-(Methylsulfonyl)-6-aryl-1,2,4-triazine | IC₅₀ = 4.6 nM (for compound 10b) | reading.ac.uk |

| Pyrazolo[4,3-e] acs.orgCurrent time information in Bangalore, IN.nih.govtriazine Sulfonamides | Tyrosinase | Pyrazolo[4,3-e] acs.orgCurrent time information in Bangalore, IN.nih.govtriazine derivative | IC₅₀ = 27.90 µM (for compound 8j) | nih.gov |

| Pyrazolo[4,3-e] acs.orgCurrent time information in Bangalore, IN.nih.govtriazine Sulfonamides | Urease | Pyrazolo[4,3-e] acs.orgCurrent time information in Bangalore, IN.nih.govtriazine derivative | IC₅₀ = 0.037 µM (for compound 8a) | nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgCurrent time information in Bangalore, IN.nih.govtriazine Sulfonamides | Carbonic Anhydrase IX (CA-IX) | Pyrazolo[4,3-e] acs.orgCurrent time information in Bangalore, IN.nih.govtriazine derivative | Potent inhibition observed | nih.govresearchgate.net |

| Pyrazolo[4,3-e] acs.orgCurrent time information in Bangalore, IN.nih.govtriazine Acyclonucleosides | ABL Protein Kinase | Pyrazolo[4,3-e] acs.orgCurrent time information in Bangalore, IN.nih.govtriazine derivative | IC₅₀ = 5.8–5.9 µM | researchgate.netnih.gov |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For derivatives of 3-(methylsulfonyl)-1,2,4-triazine, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information regarding the chemical environment of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of 3-(methylsulfonyl)-1,2,4-triazine derivatives reveals characteristic signals for the methylsulfonyl group and the protons on the triazine and any substituent groups. In a study of 6-aryl substituted 3-(methylsulfonyl)-1,2,4-triazines, the ¹H NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz. mdpi.com

For 3-(Methylsulfonyl)-6-phenyl-1,2,4-triazine , the following chemical shifts (δ) were observed: a singlet at 3.15 ppm corresponding to the three protons of the methylsulfonyl (CH₃SO₂) group. The protons of the phenyl group appear as a multiplet in the range of 7.63-7.64 ppm (for 3 protons) and 8.16-8.18 ppm (for 2 protons). A singlet at 9.20 ppm is attributed to the proton on the 1,2,4-triazine (B1199460) ring. mdpi.com

In the case of 3-(Methylsulfonyl)-6-(p-tolyl)-1,2,4-triazine , the methyl protons of the tolyl group present a singlet at 2.48 ppm. The methylsulfonyl protons resonate as a singlet at 3.13 ppm. The aromatic protons of the tolyl group show as doublets at 7.42 ppm (J = 8.0 Hz, 2H) and 8.07 ppm (J = 8.2 Hz, 2H). The triazine ring proton appears as a singlet at 9.16 ppm. mdpi.com

| Compound | Solvent | Frequency (MHz) | ¹H NMR Chemical Shifts (δ, ppm) |

| 3-(Methylsulfonyl)-6-phenyl-1,2,4-triazine | CDCl₃ | 500 | 3.15 (s, 3H, CH₃SO₂), 7.63-7.64 (m, 3H, Ar-H), 8.16-8.18 (m, 2H, Ar-H), 9.20 (s, 1H, Triazine-H) mdpi.com |

| 3-(Methylsulfonyl)-6-(p-tolyl)-1,2,4-triazine | CDCl₃ | 500 | 2.48 (s, 3H, Ar-CH₃), 3.13 (s, 3H, CH₃SO₂), 7.42 (d, J=8.0 Hz, 2H, Ar-H), 8.07 (d, J=8.2 Hz, 2H, Ar-H), 9.16 (s, 1H, Triazine-H) mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar molecules. In the analysis of 3-(methylsulfonyl)-6-phenyl-1,2,4-triazine, the mass spectrum showed a molecular ion peak (M⁺) at m/z 235.1, corresponding to the molecular weight of the compound. mdpi.com For 3-(methylsulfonyl)-6-(p-tolyl)-1,2,4-triazine, the molecular ion peak (M⁺) was observed at m/z 249.1. mdpi.com

| Compound | Ionization Mode | Observed m/z (M⁺) |

| 3-(Methylsulfonyl)-6-phenyl-1,2,4-triazine | MS | 235.1 mdpi.com |

| 3-(Methylsulfonyl)-6-(p-tolyl)-1,2,4-triazine | MS | 249.1 mdpi.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. This technique is widely used for the detection and quantification of triazine derivatives in various matrices. tdx.cat While specific LC-MS/MS data for 3-(methylsulfonyl)-1,2,4-triazine was not found, the general methodology involves chromatographic separation followed by mass spectrometric analysis, often involving collision-induced dissociation to generate characteristic fragment ions for structural confirmation and sensitive detection.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of 3-(methylsulfonyl)-1,2,4-triazine derivatives show characteristic absorption bands for the sulfonyl and triazine groups.

For 3-(Methylsulfonyl)-6-phenyl-1,2,4-triazine , the IR spectrum (KBr) displays strong absorption bands for the S=O stretching vibrations at 1598 and 1537 cm⁻¹. Aromatic C-H stretching is observed at 3058 cm⁻¹, and aliphatic C-H stretching at 2916 cm⁻¹. mdpi.com

Similarly, for 3-(Methylsulfonyl)-6-(p-tolyl)-1,2,4-triazine , the S=O stretching vibrations are seen at 1607 and 1554 cm⁻¹. Aromatic C-H stretching appears at 3065 and 3002 cm⁻¹, while aliphatic C-H stretching is found at 2919 cm⁻¹. mdpi.com

| Compound | Sample Phase | Characteristic IR Absorption Bands (cm⁻¹) |

| 3-(Methylsulfonyl)-6-phenyl-1,2,4-triazine | KBr | 3461, 3058 (aromatic C-H), 2916 (aliphatic C-H), 1598, 1537 (S=O) mdpi.com |

| 3-(Methylsulfonyl)-6-(p-tolyl)-1,2,4-triazine | KBr | 3399, 3065, 3002 (aromatic C-H), 2919 (aliphatic C-H), 1607, 1554 (S=O) mdpi.com |

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable tools in the synthesis and analysis of 1,2,4-triazine derivatives. They exploit the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. The choice of technique depends on the scale of the separation, the polarity of the compounds, and the required purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective analytical tool for monitoring the progress of reactions involving 1,2,4-triazine derivatives. scientificlabs.co.uklibretexts.org By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can quickly assess the consumption of starting materials and the formation of products. reading.ac.ukmdpi.com

The separation is based on the polarity of the compounds; less polar compounds travel further up the plate with the mobile phase, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and exhibit lower Rf values. libretexts.org Visualization is commonly achieved under UV light (254 nm), which reveals UV-active compounds as dark spots. reading.ac.ukrsc.org This technique is fundamental for determining the appropriate solvent system for larger-scale purification via column chromatography. mdpi.com

Table 1: Application of TLC in 1,2,4-Triazine Synthesis

| Application | Stationary Phase | Visualization | Purpose |

|---|---|---|---|

| Reaction Monitoring | Silica Gel 60 F254 | UV light (254 nm) | To track the conversion of reactants to products. reading.ac.uk |

| Purity Assessment | Silica Gel | UV light / Stains | To quickly check the purity of a synthesized compound. libretexts.org |

Column Chromatography (e.g., Silica Gel Column Chromatography)

For the purification of 3-(methylsulfonyl)-1,2,4-triazine and its analogues on a preparative scale, silica gel column chromatography is the most frequently employed method. reading.ac.ukmdpi.com This technique allows for the separation of the desired product from unreacted starting materials, byproducts, and other impurities. The crude reaction mixture is loaded onto the top of a column packed with silica gel, and a solvent system (eluent) is passed through the column.

The selection of the eluent is critical for achieving effective separation. The polarity of the solvent system is typically optimized using preliminary TLC analysis. A variety of solvent systems have been successfully used for the purification of 1,2,4-triazine derivatives, demonstrating the versatility of this technique. The fractions are collected as they exit the column and are analyzed (often by TLC) to identify those containing the pure compound, which are then combined and concentrated. rsc.org

Table 2: Examples of Eluent Systems for Column Chromatography of 1,2,4-Triazine Derivatives

| Derivative Type | Eluent System | Reference |

|---|---|---|

| Substituted 1,2,4-Triazines | Chloroform/Methanol (gradient) | amazonaws.com |

| 3-(Methylthio)-6-aryl-1,2,4-triazines | Chloroform | reading.ac.uk |

| 3-Sulfenyl-1,2,4-triazine derivatives | Dichloromethane (B109758):Acetone (100:1) | mdpi.com |

| General Triazine Derivatives | Petroleum Ether/Ethyl Acetate | rsc.org |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. nih.govresearchgate.net It offers higher resolution, speed, and sensitivity compared to standard column chromatography. In the context of 1,2,4-triazines, reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile/water. researchgate.netnih.govthermofisher.com

The technique is particularly valuable for the analysis of complex mixtures and for the accurate determination of compound purity. For instance, RP-HPLC has been used to distinguish between regioisomers of unsymmetrically substituted 1,2,4-triazines, which can be challenging to separate by other means. nih.gov

Chiral HPLC is a specialized form of HPLC that is essential for the separation of enantiomers—mirror-image isomers of a chiral compound. This is particularly relevant when synthesizing derivatives of 3-(methylsulfonyl)-1,2,4-triazine that incorporate a chiral center. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Chiral HPLC and the related technique, chiral Supercritical Fluid Chromatography (SFC), have been instrumental in isolating and analyzing the individual enantiomers of complex triazine-based compounds, which is crucial as different enantiomers can exhibit distinct biological activities. nih.govsemanticscholar.orgmdpi.com

Table 3: HPLC Applications for Triazine Compounds

| HPLC Method | Application | Column Type | Key Findings | Reference |

|---|---|---|---|---|

| RP-HPLC | Separation of regioisomers | Reversed-Phase | Successful separation of unsymmetrical 5,6-diaryl triazine regioisomers. | nih.gov |

| HPLC | Lipophilicity and plasma protein binding studies | Isocratic conditions | Investigated properties of chiral pyrazolo[4,3-e] reading.ac.ukamazonaws.comnih.govtriazine sulfonamides. | semanticscholar.orgmdpi.com |

| Fast HPLC | Analysis of triazine herbicides | Accucore C18 | Achieved baseline resolution of triazines in under 3 minutes. | thermofisher.com |

| Chiral SFC | Separation of enantiomers | Daicel AD-H | Isolated regioisomers of 3-methylindole-5,6-trisubstituted 1,2,4-triazines. | nih.gov |

Advanced Surface Analysis Techniques for Investigating Derived Materials

When 3-(methylsulfonyl)-1,2,4-triazine is used as a building block for more complex structures, such as polymers, metal-organic frameworks (MOFs), or surface coatings, a variety of advanced analytical techniques are required to characterize the morphology and elemental composition of these new materials.

Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of the surface topography of a material. It is used to visualize the shape, size, and arrangement of micro- or nanostructures, which is critical for understanding the material's properties and performance.

Energy Dispersive X-ray Spectroscopy (EDX) , often coupled with FESEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It identifies the elemental composition of the material by detecting the characteristic X-rays emitted from the sample when bombarded by the electron beam. This would be used to confirm the presence of sulfur and nitrogen, key elements from the triazine sulfone precursor, in the derived material.

Atomic Force Microscopy (AFM) offers three-dimensional surface characterization at the nanoscale. psu.edu It works by scanning a sharp probe over the sample surface, providing a detailed topographical map with angstrom-level vertical resolution. psu.edu AFM can be used to measure surface roughness and to visualize the fine details of deposited thin films or self-assembled monolayers derived from triazine compounds. usu.edu For example, Hirshfeld surface analysis, which maps intermolecular interactions in crystalline materials, has been used to understand the packing of complex triazine-based structures, a concept that complements AFM's ability to probe surface forces. mdpi.comcore.ac.ukresearchgate.net

Table 4: Application of Advanced Surface Analysis Techniques for Derived Materials

| Technique | Information Obtained | Relevance to Triazine-Derived Materials |

|---|---|---|

| FESEM | High-resolution surface morphology, particle size, and shape. | Characterizing the structure of polymers, nanoparticles, or MOFs incorporating the triazine moiety. |

| EDX | Elemental composition of the surface. | Verifying the incorporation and distribution of the triazine sulfone unit by detecting sulfur and nitrogen. |

Q & A

Q. What are the standard synthetic routes for preparing 3-(methylsulfonyl)-1,2,4-triazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution reactions. For example, reacting alcohols with 3-(methylsulfonyl)-1,2,4-triazine in polar solvents like DMF, using magnesium alkoxides instead of sodium alkoxides, enhances efficiency due to better solubility and reactivity . Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (typically 60–80°C), and stoichiometric ratios (1:1 for alcohol to triazine). Characterization via -NMR and FT-IR confirms sulfonyl group retention and substitution patterns.

Q. Which spectroscopic techniques are critical for characterizing 3-(methylsulfonyl)-1,2,4-triazine derivatives?

- Methodological Answer :

- FT-IR : Identifies sulfonyl (S=O stretching at ~1150–1350 cm) and triazine ring vibrations (C=N at ~1500–1600 cm) .

- NMR : -NMR detects substituents on the triazine ring (e.g., methylsulfonyl protons at δ 3.0–3.5 ppm), while -NMR confirms ring carbons (δ 160–170 ppm) .

- Elemental Analysis : Validates purity and stoichiometry, particularly for novel derivatives .

Q. What are the primary applications of 3-(methylsulfonyl)-1,2,4-triazine in coordination chemistry?

- Methodological Answer : The sulfonyl group acts as a weak electron-withdrawing moiety, enabling coordination with transition metals (e.g., Cu(II), Pb(II)). For example, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine derivatives form stable complexes with Cu(II), characterized by UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry (redox behavior). These complexes are studied for DNA interaction via viscosity measurements and fluorescence quenching .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 3-(alkoxy)-1,2,4-triazines from 3-(methylsulfonyl)-1,2,4-triazine when facing low yields or side reactions?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus less polar alternatives (THF) to balance reactivity and byproduct formation .

- Catalyst Selection : Magnesium alkoxides reduce competing hydrolysis compared to sodium alkoxides .

- Byproduct Analysis : Use LC-MS or GC-MS to identify undesired products (e.g., sulfonic acid derivatives) and adjust protecting groups or reaction times .

Q. What strategies resolve contradictions in biological activity data for triazine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., sulfonyl vs. alkyl groups) and assess antifungal or anticancer activity using standardized assays (e.g., MIC for antifungals, IC for cancer cell lines) .

- Computational Modeling : Perform molecular docking to compare binding affinities of derivatives with target proteins (e.g., tyrosine kinase for antifungal activity) .

Q. How do steric and electronic effects of substituents influence the reactivity of 3-(methylsulfonyl)-1,2,4-triazine in heterocyclic fusion reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., biphenyl groups) hinder nucleophilic attack at the triazine C-5 position, favoring regioselectivity at C-6. This is validated by X-ray crystallography .

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) activate the triazine ring for nucleophilic substitution but deactivate it for electrophilic aromatic substitution. DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends .

Q. What advanced techniques are used to study the DNA-binding mechanisms of triazine-metal complexes?

- Methodological Answer :

- Spectroscopic Titration : UV-Vis and fluorescence spectroscopy quantify binding constants (e.g., ) via changes in absorption or emission upon DNA addition .

- Viscosity Measurements : Increased DNA viscosity upon complex binding suggests intercalation, whereas minor changes indicate groove binding .

- Electrochemical Analysis : Cyclic voltammetry reveals redox shifts in the complex when interacting with DNA, indicating electron transfer mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.